molecular formula C12H11NO2 B2769338 Methyl 1-aminonaphthalene-2-carboxylate CAS No. 35092-83-2

Methyl 1-aminonaphthalene-2-carboxylate

Cat. No.: B2769338
CAS No.: 35092-83-2
M. Wt: 201.225
InChI Key: BQCNDQVTNMXQGK-UHFFFAOYSA-N
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Description

Significance and Context within Naphthalene (B1677914) Chemistry

Within the broader context of naphthalene chemistry, Methyl 1-aminonaphthalene-2-carboxylate is significant due to the synthetic possibilities offered by its vicinal amino and ester functionalities. The electron-donating amino group and the electron-withdrawing carboxylate group influence the electronic properties of the naphthalene ring, directing the regioselectivity of further chemical transformations. This electronic interplay makes the compound a valuable substrate for electrophilic aromatic substitution and other functional group manipulations.

Researchers utilize this specific substitution pattern to construct fused heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science. The ability to readily convert the ester to other functional groups, such as amides or hydrazides, further broadens its utility as a versatile intermediate.

Historical Perspective of Aminonaphthalene Derivatives in Chemical Synthesis

The history of aminonaphthalene derivatives is deeply rooted in the development of the synthetic dye industry in the late 19th and early 20th centuries. Compounds like 1-naphthylamine (B1663977) (also known as α-naphthylamine) were crucial intermediates in the production of a wide array of vibrant and commercially important azo dyes. orientjchem.orgwikipedia.org The synthesis of these amines, often achieved through the reduction of the corresponding nitronaphthalenes, was a significant focus of early industrial organic chemistry.

The Bucherer reaction, discovered in the early 1900s, provided an important method for the synthesis of aminonaphthalenes from naphthols, further expanding the accessibility of these key intermediates. researchgate.net While the initial focus was on the production of dyes, the rich chemistry of aminonaphthalenes was soon recognized, and their use expanded into other areas of chemical synthesis, including the development of pharmaceuticals and agrochemicals. The introduction of other functional groups, such as carboxylic acids and their esters, onto the aminonaphthalene framework represented a logical progression, allowing for the creation of more sophisticated and tailored molecules.

Overview of Current Research Trajectories and Academic Relevance

In contemporary academic research, this compound and related aminonaphthalene esters continue to be relevant as precursors for the synthesis of novel organic compounds. A significant area of interest is their application in the construction of nitrogen-containing heterocyclic compounds. The adjacent amino and ester groups can participate in cyclization reactions to form a variety of fused ring systems, which are often investigated for their potential biological activities.

Recent studies in medicinal chemistry have explored aminonaphthalene derivatives for their potential as scaffolds in the design of new therapeutic agents. The naphthalene core is a common feature in many biologically active molecules, and the ability to functionalize it with groups like amines and esters allows for the systematic exploration of structure-activity relationships. For instance, derivatives of aminonaphthalene have been investigated for their potential in developing new anti-inflammatory agents.

Furthermore, the unique photophysical properties of some naphthalene derivatives make them interesting candidates for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound can be expected to influence its fluorescence properties, opening avenues for its investigation in this domain. While direct and extensive research on this specific molecule is not widespread, its role as a building block ensures its continued relevance in the ongoing quest for new molecules with valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-aminonaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCNDQVTNMXQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of Methyl 1-aminonaphthalene-2-carboxylate

The synthesis of this compound, a key intermediate in various chemical industries, is accomplished through several strategic pathways. These methodologies are designed to efficiently introduce the amino and carboxylate functionalities onto the naphthalene (B1677914) core.

The Reformatsky reaction is a well-established method for forming carbon-carbon bonds in organic synthesis, typically involving the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc. byjus.comnumberanalytics.com The key intermediate in this reaction is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester. wikipedia.orglibretexts.org

A potential approach for synthesizing aminonaphthalene carboxylates via the Reformatsky reaction would involve the formation of a β-hydroxy ester, which would then undergo further transformations. theaic.org The general mechanism proceeds through the oxidative addition of zinc into the carbon-halogen bond of the α-haloester. libretexts.org This is followed by the coordination of the carbonyl oxygen to the zinc and a subsequent rearrangement to form a new carbon-carbon bond. byjus.com An acidic workup then removes the zinc to yield the final β-hydroxy ester. libretexts.org

For the synthesis of a precursor to this compound, a hypothetical pathway could start with a suitably substituted naphthalene aldehyde or ketone. For instance, reacting 2-naphthaldehyde (B31174) with methyl bromoacetate (B1195939) and activated zinc would yield a β-hydroxy ester. This intermediate would then require subsequent chemical steps, such as the introduction of a nitro group followed by reduction, to install the required amino group at the C1 position, making this a multi-step and potentially complex approach. While versatile for many applications, the direct synthesis of the target compound using this method is not straightforward and is less commonly employed than other, more direct routes.

Table 1: Key Stages of a Hypothetical Reformatsky Reaction Pathway

StepDescriptionKey ReagentsIntermediate/Product
1Formation of Organozinc Reagentα-halo ester, Zinc dustReformatsky enolate
2Nucleophilic AdditionAldehyde or KetoneZinc alkoxide intermediate
3Hydrolysis (Workup)Dilute Acidβ-hydroxy ester

The Bucherer reaction is a cornerstone of naphthalene chemistry, providing a reversible method for the conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite solution. wikipedia.orgyoutube.com Discovered independently by Hans Theodor Bucherer and Robert Lepetit, this reaction is of significant industrial importance, particularly in the synthesis of dye precursors. wikipedia.org

This pathway is highly effective for synthesizing the target compound by starting with the corresponding hydroxyl precursor, Methyl 1-hydroxynaphthalene-2-carboxylate. The reaction is an equilibrium-driven process that proceeds via the nucleophilic addition of a bisulfite anion to the naphthalene ring, temporarily disrupting its aromaticity. wikipedia.org This is followed by the addition of an amine (ammonia in this case) and subsequent elimination of water. The final step involves the elimination of sodium bisulfite to form the naphthylamine product. wikipedia.org The reversibility of the reaction is a key feature; heating a naphthylamine with aqueous bisulfite can regenerate the naphthol. youtube.comchempedia.info

Recent advancements have shown that the reaction efficiency can be significantly improved. For example, the use of microwave irradiation has been demonstrated to shorten reaction times and improve yields in the synthesis of various aminonaphthalene derivatives. researchgate.net

Table 2: Representative Conditions for the Bucherer Reaction

Starting MaterialAmine SourceCatalyst/MediumConditionsProductYieldReference
β-NaphtholDiisopropylamineSodium Bisulfite / H₂O150 °C, 30 min, Microwave (150 W)N,N-diisopropyl-2-naphthylamine94% researchgate.net
2,7-DihydroxynaphthaleneDiisopropylamineSodium Bisulfite / H₂O150 °C, 30 min, Microwave (150 W)7-(diisopropylamino)naphthalen-2-ol85% researchgate.net
Methyl 1-hydroxynaphthalene-2-carboxylateAmmoniaSodium Bisulfite / H₂OElevated Temperature & PressureThis compoundGood to Excellent evitachem.comgoogle.com

Beyond the classical Bucherer reaction, other synthetic strategies have been developed to produce this compound and related compounds.

A common and reliable alternative involves the nitration of a naphthalene precursor followed by reduction . In this approach, a starting material such as Methyl 2-naphthoate (B1225688) would be subjected to nitration using mixed acids (nitric and sulfuric acid). This step introduces a nitro group (-NO₂) onto the naphthalene ring, primarily at the C1 position. The resulting nitro-intermediate, Methyl 1-nitronaphthalene-2-carboxylate, is then reduced to the corresponding amine. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or treatment with metals in acidic media (e.g., iron and hydrochloric acid), a method used for preparing 1-naphthylamine (B1663977) from 1-nitronaphthalene. wikipedia.org This two-step sequence is a workhorse in aromatic chemistry due to its predictability and generally high yields.

More modern and atom-economical methods include direct catalytic amination . Recent research has demonstrated the feasibility of a one-step catalytic amination of naphthalene to naphthylamine using vanadium-based catalysts. rsc.orgresearchgate.net This process avoids the nitration and reduction steps, offering a greener chemical process with fewer byproducts. The proposed mechanism suggests that V=O bonds on the catalyst surface are the active sites for the reaction. rsc.org While this has been demonstrated for naphthalene itself, adapting this methodology for substituted naphthalenes like methyl 2-naphthoate represents a promising area for future research.

Finally, palladium-catalyzed annulation reactions offer sophisticated routes to construct the substituted naphthalene system itself. For example, Larock and co-workers developed a method where vinylic iodides react with alkynes in the presence of a palladium catalyst to form functionalized naphthalenes. csir.co.za Another strategy involves the palladium-catalyzed cocyclization of benzynes with alkynes. csir.co.za These methods provide access to highly substituted and complex naphthalene derivatives, though their application for the specific synthesis of this compound may be more complex compared to the more traditional routes.

Chemical Reactivity and Functional Group Interconversions

The chemical behavior of this compound is dictated by the interplay of its three key components: the aromatic naphthalene core, the primary amino group, and the methyl ester functionality.

The aminonaphthalene moiety, consisting of the naphthalene ring system and the attached amino group, is the primary site of reactivity for many functional group interconversions.

The primary amino group (-NH₂) at the C1 position is a versatile nucleophile, readily undergoing amidation and alkylation reactions.

Amidation reactions involve the acylation of the amino group to form an amide bond (-NH-C=O). This is one of the most fundamental transformations in organic and medicinal chemistry. researchgate.netnih.gov The reaction can be carried out by treating this compound with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. Alternatively, direct coupling with a carboxylic acid can be achieved using a coupling agent. A general and highly efficient method for this transformation utilizes coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine). researchgate.netnih.gov This protocol is known for its speed, often reaching completion in 1-2 hours, and providing good to excellent yields. nih.gov

Alkylation reactions introduce alkyl groups onto the nitrogen atom. The primary amine can be converted into a secondary or tertiary amine by reaction with alkyl halides. The degree of alkylation can sometimes be difficult to control, potentially leading to a mixture of products. However, specific methodologies can be employed for more selective transformations. For instance, reductive amination offers a controlled route to secondary amines by first reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. Furthermore, N-alkylation can be used to introduce more complex functionalities, such as the installation of a pyridinium (B92312) cation, which has been demonstrated in the modification of other aminonaphthalene cores. researchgate.net

Table 3: Typical Transformations of the Amino Group

Reaction TypeReagent(s)Product Functional GroupTypical Conditions
AmidationCarboxylic Acid, HBTU, Hünig's BaseAmide (-NHCOR)Organic Solvent (e.g., DMF), Room Temp, 1-2h
AmidationAcyl Chloride, PyridineAmide (-NHCOR)Organic Solvent (e.g., CH₂Cl₂), 0 °C to Room Temp
AlkylationAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Secondary/Tertiary Amine (-NHR / -NR₂)Polar Aprotic Solvent (e.g., Acetone), Reflux
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary AmineMethanol (B129727), Acetic Acid (catalyst)

Reactivity of the Aminonaphthalene Moiety

Condensation Reactions with Carbonyl Compounds

The primary amino group at the C-1 position of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction, typically acid-catalyzed, involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, commonly known as a Schiff base. wikipedia.orglibretexts.org

The general mechanism involves the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.org The pH of the reaction medium is a critical factor; the reaction is generally fastest in weakly acidic conditions (around pH 5), as sufficient acid is needed to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, while ensuring the amine remains sufficiently nucleophilic. libretexts.org

These condensation reactions are significant as they provide a pathway to a wide array of derivatives. The resulting imines can be isolated or used as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.

Reactant AReactant BProduct TypeGeneral Conditions
This compoundAldehyde (R-CHO)Imine (Schiff Base)Acid catalyst (e.g., acetic acid), removal of water
This compoundKetone (R-CO-R')Imine (Schiff Base)Acid catalyst, removal of water

This table provides a generalized overview of condensation reactions.

Diazotization and Subsequent Transformations

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comorganic-chemistry.org The process converts the amino group into a diazonium salt (-N₂⁺Cl⁻), an exceptionally good leaving group. masterorganicchemistry.com

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, leading to an N-nitrosamine after deprotonation. byjus.com In the presence of excess acid, the N-nitrosamine is converted to the diazonium ion through a series of protonation and dehydration steps. byjus.com

The resulting naphthalenediazonium salt is a highly valuable synthetic intermediate that can undergo a variety of subsequent transformations, allowing the introduction of a wide range of substituents in place of the original amino group. These reactions, many of which proceed via radical or ionic pathways, include:

Sandmeyer Reaction: Introduction of -Cl, -Br, or -CN using the corresponding copper(I) salt. organic-chemistry.org

Schiemann Reaction: Introduction of -F using fluoroboric acid (HBF₄) followed by heating. organic-chemistry.org

Gattermann Reaction: Introduction of halides using copper powder and the corresponding acid.

Replacement by Iodide: Introduction of -I by treatment with potassium iodide (KI).

Replacement by Hydroxyl: Introduction of -OH by heating the diazonium salt in an aqueous acidic solution. masterorganicchemistry.com

Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds, which are used as dyes. masterorganicchemistry.com

Reaction NameReagentsResulting Substituent
SandmeyerCuCl / HCl-Cl
SandmeyerCuBr / HBr-Br
SandmeyerCuCN / KCN-CN
Schiemann1. HBF₄ 2. Heat-F
IodinationKI-I
HydrolysisH₂O, H⁺, Heat-OH
Azo CouplingActivated Aromatic Ring-N=N-Ar

This table summarizes key transformations of diazonium salts derived from primary aromatic amines.

Transformations Involving the Ester Functionality

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of this compound can be readily hydrolyzed under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.orglibretexts.org The reaction yields the corresponding carboxylic acid (1-aminonaphthalene-2-carboxylic acid) and methanol.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. libretexts.org The ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction produces the salt of the carboxylic acid (e.g., sodium 1-aminonaphthalene-2-carboxylate) and methanol. Subsequent acidification of the salt is required to isolate the free carboxylic acid. libretexts.orglibretexts.org

Transesterification, the conversion of one ester to another, is also possible. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for another alkyl or aryl group.

Reduction Pathways of the Ester Group

The ester functionality can be reduced to a primary alcohol, yielding (1-aminonaphthalen-2-yl)methanol. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones.

Common reagents for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent that readily converts esters to primary alcohols. harvard.edu The reaction is typically carried out in an anhydrous ether solvent.

Lithium Borohydride (LiBH₄): A milder reducing agent than LiAlH₄, but still capable of reducing esters to alcohols. It offers better selectivity in the presence of other functional groups like carboxylic acids. harvard.edu

Catalytic Hydrogenation: Under high pressure and temperature, and with specific catalysts such as copper chromite, esters can be hydrogenated to alcohols. researchgate.net

Partial reduction of the ester to an aldehyde is a more challenging transformation that often requires specialized reagents, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures to prevent over-reduction to the alcohol. chemrxiv.org

ReagentProductTypical Conditions
LiAlH₄Primary AlcoholAnhydrous ether (e.g., THF, Et₂O)
LiBH₄Primary AlcoholEthereal solvents
H₂ / Copper ChromitePrimary AlcoholHigh temperature and pressure
DIBAL-HAldehydeLow temperature (e.g., -78 °C)

This table outlines common reduction pathways for the ester group.

Modifications and Annulations of the Naphthalene Core

Electrophilic Aromatic Substitution Reactions (e.g., halogenation)

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing substituents on the ring. In this compound, the directing effects of the C-1 amino group and the C-2 methoxycarbonyl group must be considered.

The amino group (-NH₂) is a powerful activating group and an ortho-, para-director . libretexts.org

The methoxycarbonyl group (-COOCH₃) is a deactivating group and a meta-director .

In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards EAS than the β-positions (2, 3, 6, 7) due to the greater stability of the carbocation intermediate formed during α-attack. pearson.comstackexchange.com

For this compound, the powerful activating and directing effect of the amino group at C-1 will dominate. It strongly directs incoming electrophiles to its ortho position (C-2, which is blocked) and its para position (C-4). Therefore, electrophilic substitution, such as halogenation (e.g., bromination with Br₂), is expected to occur predominantly at the C-4 position. The deactivating effect of the ester group at C-2 further disfavors substitution on the first ring, but the overwhelming activation by the amino group makes the C-4 position the most probable site of attack.

Cyclization and Heterocycle Annulation Reactions (e.g., quinazoline (B50416) formation)

This compound, as an analog of anthranilic acid esters, is a prime candidate for cyclization and annulation reactions to form fused heterocyclic systems. A particularly relevant transformation is the synthesis of quinazolines and their benzo-fused analogs. While specific examples detailing the use of this compound in quinazoline synthesis are not extensively documented in readily available literature, the fundamental reactivity of ortho-amino esters provides a strong basis for predicting its behavior in such reactions.

The classical synthesis of quinazolin-4-ones, for instance, often involves the reaction of an anthranilic acid derivative with a source of a one-carbon unit, such as formamide (B127407) or orthoesters. In a similar vein, this compound can be expected to react with various reagents to build the pyrimidine (B1678525) ring onto the naphthalene scaffold.

Table 1: Potential Cyclization Reactions of this compound for Heterocycle Synthesis

ReagentExpected Heterocyclic ProductReaction Type
FormamideBenzo[g]quinazolin-4(3H)-one derivativeNiementowski Reaction
Amides/Phosphorus Trichloride2,3-Disubstituted benzo[g]quinazolin-4(3H)-oneGrimmel, Guinther, and Morgan's Synthesis
Isatoic Anhydride AnalogsBenzo[g]quinazolin-4(3H)-one derivativesFrom Isatoic Anhydride
Benzoxazinone AnalogsSubstituted benzo[g]quinazolin-4(3H)-onesFrom Benzoxazinones

These reactions typically proceed through an initial acylation of the amino group, followed by an intramolecular cyclization via nucleophilic attack of the newly formed amide onto the ester carbonyl, with subsequent elimination of methanol to form the heterocyclic ring. The reaction conditions often require high temperatures or the use of catalysts to facilitate the cyclization and dehydration steps. The resulting benzo[g]quinazoline (B13665071) core is a valuable scaffold in medicinal chemistry.

Mechanistic Elucidation of Key Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. This section delves into the mechanistic aspects of condensation reactions involving aminonaphthalene derivatives and the role of catalysis in enhancing synthetic efficiency.

Reaction Mechanism Studies of Condensation Reactions (e.g., Tröger's Base formation)

The condensation of aromatic amines with formaldehyde (B43269) in an acidic medium to form Tröger's base is a classic example of a complex reaction cascade. While the parent Tröger's base is formed from p-toluidine, analogous structures can be synthesized from other aminoaromatics, including derivatives of aminonaphthalene.

A computational study using Density Functional Theory (DFT) has shed light on the intricate mechanism of Tröger's base formation starting from a related isomer, methyl-6-amino-naphthalene-2-carboxylate. This study provides valuable insights that can be extrapolated to the reactivity of this compound.

The investigation revealed multiple competing pathways leading to the formation of not only the expected Tröger's base analog but also a novel spiro-isomer (SpiroTB) and an acridine (B1665455) derivative. The initial and critical step in the mechanism is the electrophilic attack of formaldehyde on the carbon atom ortho to the amino group.

The subsequent distribution of products is dictated by the relative energy barriers of the transition states for the formation of the methylene (B1212753) bridge. This bridge can form either between two aromatic carbon atoms or between an ortho-carbon and the nitrogen atom of a second aminonaphthalene molecule. The study highlighted that the specific substitution pattern on the naphthalene ring influences the electronic properties and steric environment, thereby controlling the preferred reaction pathway and the final product distribution.

Table 2: Key Mechanistic Steps in Tröger's Base Formation from Aminonaphthalene Derivatives

StepDescriptionKey Intermediates
1Electrophilic attack of formaldehyde on the ortho-carbon of the aminonaphthalene.Aza-quinonemethide
2Dimerization through the formation of a methylene bridge.Methylene-bridged dimer
3Intramolecular cyclization to form the diazocine ring system.Dihydro-diazocine intermediate
4Second cyclization to complete the Tröger's base scaffold.Tröger's base analog

Catalytic Approaches in Synthetic Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, milder conditions, and improved selectivity. For the transformations involving this compound, various catalytic strategies can be envisioned to enhance the efficiency and selectivity of heterocycle formation.

While specific catalytic systems for this particular substrate are not widely reported, general principles from related reactions can be applied. For instance, in the synthesis of quinazolines from anthranilic acid derivatives, both acid and base catalysis are commonly employed. Acid catalysts can activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack, while base catalysts can deprotonate the amino group, increasing its nucleophilicity.

Transition metal catalysis also offers a powerful tool for constructing heterocyclic systems. For example, copper-catalyzed and palladium-catalyzed reactions are widely used for C-N and C-C bond formation, which are key steps in many annulation reactions. A hypothetical catalytic cycle for a metal-catalyzed quinazoline synthesis from this compound and an amine could involve:

Oxidative Addition: The metal catalyst inserts into a C-X bond of a suitable coupling partner.

Coordination: The aminonaphthalene derivative coordinates to the metal center.

Reductive Elimination: Formation of a C-N bond to construct the heterocyclic ring.

Catalyst Regeneration: The active catalyst is regenerated to continue the cycle.

Furthermore, organocatalysis has emerged as a valuable strategy in heterocyclic synthesis. Chiral organocatalysts could potentially be employed to achieve enantioselective synthesis of complex, fused heterocyclic structures derived from this compound. The development of efficient and selective catalytic systems for reactions involving this compound remains an active area of research with significant potential for the streamlined synthesis of novel functional molecules.

Elucidation of Electronic Structure and Spectroscopic Properties

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Through the analysis of nuclear spin interactions in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

While one-dimensional (1D) NMR spectra provide initial data, complex molecules like Methyl 1-aminonaphthalene-2-carboxylate often exhibit overlapping signals that are difficult to assign unequivocally. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating signals from different nuclei. nih.gov Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another within the molecular structure. mdpi.com

Heteronuclear 2D NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning the carbon skeleton. HSQC correlates proton signals with the signals of the directly attached carbon atoms. mdpi.com HMBC, on the other hand, reveals longer-range correlations between protons and carbons separated by two or three bonds. By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved. nih.gov

The precise chemical shifts (δ) and coupling constants (J) observed in NMR spectra offer valuable insights into the molecule's conformation and electronic structure. researchgate.net The chemical shift of a nucleus is influenced by the local electron density, with electron-withdrawing groups causing a shift to a higher frequency (downfield) and electron-donating groups causing an upfield shift. In this compound, the amino (-NH₂) group, being electron-donating, and the methyl carboxylate (-COOCH₃) group, being electron-withdrawing, significantly influence the chemical shifts of the aromatic protons and carbons on the naphthalene (B1677914) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the chemical formula is C₁₂H₁₁NO₂. biosynth.com The theoretical exact mass can be calculated from the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would yield an experimental mass that matches the theoretical mass to within a few parts per million (ppm), thus unequivocally verifying the compound's elemental formula. mdpi.com

Table 2: Elemental Composition and Mass Data

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a specific ion. In an MS/MS experiment, the molecular ion of this compound (m/z 201) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of esters often involves characteristic losses. libretexts.orgmiamioh.edu For this compound, key fragmentation pathways would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at m/z 170.

Loss of methanol (B129727) (CH₃OH): This could occur through rearrangement, leading to a fragment at m/z 169.

Decarboxylation (loss of CO₂): Loss of carbon dioxide from the parent ion is a common fragmentation for carbamates, a related functional group. nih.gov

Cleavage of the entire ester group (•COOCH₃): This would produce a fragment corresponding to the aminonaphthalene cation at m/z 142.

Analysis of these fragmentation pathways helps to confirm the connectivity of the amino and methyl carboxylate groups to the naphthalene core. nih.gov

Table 3: Predicted MS/MS Fragmentation of this compound

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

While a specific crystal structure for this compound is not detailed in the provided sources, studies on related naphthalene derivatives show they often crystallize in systems such as the monoclinic P2₁/c space group. mdpi.commdpi.com An X-ray crystallographic analysis of this compound would be expected to reveal:

The near-planar geometry of the fused naphthalene ring system. mdpi.com

Precise bond lengths and angles for the entire molecule, confirming the C-N, C-C, and ester group geometries.

The conformation of the methyl carboxylate group relative to the naphthalene ring.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group and the carboxyl oxygen, which dictate the crystal packing. researchgate.net

Table 4: Representative Crystallographic Parameters for a Naphthalene Derivative Note: This table shows typical data obtained from an X-ray crystallography experiment on a related naphthalene compound and serves as an example. mdpi.commdpi.com

Table of Compounds Mentioned

Photophysical Properties and Electronic Transitions

The photophysical properties of this compound, including its absorption and emission characteristics, are highly sensitive to its molecular environment. This sensitivity is a hallmark of naphthalene derivatives, particularly those bearing functional groups that can engage in intra- and intermolecular interactions. nih.gov

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from π-π* transitions within the naphthalene aromatic system. The position and intensity of these bands are influenced by the electronic effects of the amino and carboxylate substituents. Naphthalene derivatives are known for their unique photophysical and chemical properties, which make them a widely studied class of organic compounds. nih.gov

Table 1: Expected UV-Vis Absorption Maxima of this compound in Various Solvents (Hypothetical Data Based on Analogous Compounds)

Solvent Polarity Index Expected λmax (nm)
n-Hexane 0.1 ~320
Toluene 2.4 ~325
Dichloromethane 3.1 ~330
Acetonitrile 5.8 ~335
Ethanol 4.3 ~340
Methanol 5.1 ~342

This table is illustrative and presents expected trends based on the known solvatochromic behavior of similar aminonaphthalene derivatives.

Naphthalene derivatives are recognized for their strong fluorescence properties, high quantum yields, and excellent photostability, making them valuable as fluorescent probes. nih.gov The fluorescence of this compound is anticipated to be sensitive to the solvent environment, a common trait for molecules with intramolecular charge transfer (ICT) character. The amino group acts as an electron donor and the carboxylate group as an electron acceptor, facilitating ICT upon photoexcitation.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is expected to vary with solvent polarity. For many aminonaphthalene derivatives, the quantum yield tends to be higher in nonpolar solvents and decreases in more polar solvents. This is often due to the stabilization of the charge-separated excited state in polar solvents, which can open up non-radiative decay pathways. For instance, a study on 3-substituted 2-aminonaphthalene derivatives found that fluorescence quantum yields were inversely proportional to the efficiency of other photochemical processes. acs.org

The fluorescence decay kinetics, typically characterized by the fluorescence lifetime (τf), provide insights into the dynamics of the excited state. For related aminonaphthalene sulfonates, the fluorescence decay was found to fit a biexponential function in various solvents, suggesting the presence of multiple excited-state species or complex decay pathways. ekb.eg

Table 2: Representative Fluorescence Quantum Yields and Lifetimes for Aminonaphthalene Derivatives in Different Solvents

Compound Solvent Quantum Yield (Φf) Lifetime (τf, ns)
3-(Hydroxymethyl)-2-aminonaphthalene Acetonitrile 0.40 Not Reported
3-(Acetoxymethyl)-2-aminonaphthalene Acetonitrile 0.002 Not Reported
1-Naphthylamine-4-sulfonate Water Not Reported 1.87, 6.31 (biexponential)

This table presents experimental data for related compounds to illustrate the expected range of photophysical parameters. ekb.egacs.org

Transient absorption spectroscopy is a powerful technique for studying the short-lived excited states of molecules. avantes.com For a compound like this compound, this method could be employed to directly observe the formation and decay of its excited singlet state, as well as any potential intersystem crossing to a triplet state.

In studies of related 3-substituted 2-aminonaphthalene photocages, transient absorption techniques were used to elucidate the photochemical reaction mechanism. acs.org These investigations revealed that the photoelimination of carboxylates occurs from the singlet excited state through a homolytic cleavage, forming a radical pair within a nanosecond. acs.org While this compound is not a photocage in the same sense, these findings highlight the utility of transient absorption in probing the reactive intermediates and decay pathways of the excited states of aminonaphthalene derivatives. The technique can provide crucial information on processes such as intramolecular charge transfer, intersystem crossing, and other non-radiative decay channels that compete with fluorescence.

Electrochemical Properties (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry (CV). This method provides information about the oxidation and reduction potentials of the molecule, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The presence of the electron-donating amino group is expected to lower the oxidation potential of the naphthalene ring, making the compound susceptible to electrochemical oxidation. Conversely, the electron-withdrawing methoxycarbonyl group would likely increase the reduction potential. Studies on α- and β-naphthylamine have shown that the pH of the medium significantly influences their voltammetric behavior. journalijdr.com For instance, at a platinum electrode at pH 4, α-naphthylamine exhibits a second oxidation peak with no corresponding reduction peak. journalijdr.com The electrochemical properties of this compound are anticipated to be similarly dependent on experimental conditions such as the solvent, supporting electrolyte, and pH.

Table 3: Expected Electrochemical Behavior of this compound Based on Analogous Naphthylamines

Process Expected Potential Range (vs. a reference electrode) Influencing Factors
Oxidation Moderately positive Solvent, pH, electrode material

This table provides a qualitative prediction of the electrochemical properties based on the behavior of structurally related compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy levels.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. It is used to determine optimized molecular geometries, total energies, and various electronic properties. researchgate.net For molecules similar to Methyl 1-aminonaphthalene-2-carboxylate, DFT calculations are typically performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.gov

These studies yield precise information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional conformation of the molecule in its ground state. The calculations also provide key energetic data, including total energy, ionization potential, and electron affinity. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant descriptor of chemical reactivity and kinetic stability. mdpi.com For related aromatic amines, the presence of electron-donating groups has been shown to decrease the energy gap, indicating easier oxidation. researchgate.net

Table 1: Typical Parameters Calculated Using DFT for Aromatic Amines and Carboxylates.
ParameterDescriptionTypical Significance
Total EnergyThe total energy of the molecule in its optimized geometry.Used to compare the stability of different isomers or conformers.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the tendency to donate an electron.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.A small gap implies high chemical reactivity and low kinetic stability. mdpi.com
Dipole MomentA measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is a powerful tool for calculating the properties of molecules in their electronically excited states. rsc.orgscirp.org TD-DFT calculations can accurately predict vertical excitation energies, which correspond to UV-Vis absorption spectra, and oscillator strengths, which relate to the intensity of the absorption bands. scirp.org

For naphthalene (B1677914) derivatives, TD-DFT studies help to characterize the nature of electronic transitions, such as π → π* transitions, which are common in aromatic systems. mdpi.com These calculations can elucidate the photophysical properties and potential photochemical reactivity. For instance, in studies of related 3-substituted 2-aminonaphthalene compounds, TD-DFT has been instrumental in investigating the mechanism of photo-elimination reactions that occur from the singlet excited state. acs.org The choice of functional, such as CAM-B3LYP, can be critical for achieving high accuracy in excited-state calculations. researchgate.net

Table 2: Properties Investigated by TD-DFT for Naphthalene Derivatives.
PropertyDescriptionApplication
Excitation Energy (eV)The energy required to promote an electron to a higher energy level.Correlates with the position of absorption bands in UV-Vis spectra. scirp.org
Wavelength (λmax)The wavelength of maximum absorption for an electronic transition.Predicts the color and photochemical sensitivity of the compound.
Oscillator Strength (f)The theoretical intensity of an electronic transition.Determines whether a transition is "allowed" or "forbidden". scirp.org
Transition CharacterThe nature of the orbitals involved (e.g., π → π, n → π).Explains the photophysical behavior and reactivity of the excited state. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling allows for the detailed exploration of chemical reaction mechanisms, providing insights that are often difficult to obtain experimentally.

By mapping the potential energy surface (PES) of a reaction, computational methods can determine the energetics and kinetics of chemical transformations. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate.

For reactions involving naphthalene derivatives, such as pyrolysis or oxidation, kinetic models are developed to understand the complex network of reactions. mdpi.comresearchgate.net These models incorporate calculated rate constants for elementary reaction steps. Theoretical studies can also determine thermodynamic properties like reaction enthalpies (ΔH) and Gibbs free energies (ΔG), which indicate whether a reaction is energetically favorable. For example, the barrier heights for processes like tautomerization can be accurately calculated. nih.gov

Computational chemistry is invaluable for identifying short-lived intermediates and elucidating complex reaction mechanisms. For aminonaphthalene derivatives, theoretical studies have been used to map out photochemical reaction pathways. acs.org For example, the photo-elimination of carboxylates from a related system was shown computationally to proceed via a homolytic cleavage in the singlet excited state, forming a radical pair intermediate. This is followed by an electron transfer to yield an aminonaphthalene carbocation and the carboxylate. acs.org

Similarly, in the study of the thermal decomposition of related compounds like 1-methylnaphthalene, modeling helps identify critical intermediates such as the 1-naphthylmethyl radical, which plays a crucial role in the subsequent formation of larger polycyclic aromatic hydrocarbons (PAHs). mdpi.combohrium.com By calculating the energies of various potential intermediates and transition states, the most likely reaction pathway can be determined.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. researchgate.netimist.ma Green areas indicate neutral potential.

For this compound, an MEP analysis would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylate group and potentially on the nitrogen atom of the amino group due to the presence of lone pairs of electrons. These are the primary sites for electrophilic attack and hydrogen bonding interactions. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the aromatic ring, indicating these are the electron-deficient regions susceptible to nucleophilic attack. researchgate.net

The MEP surface provides a clear, intuitive map of the molecule's reactive sites, guiding the understanding of its intermolecular interactions and reaction mechanisms. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict the reactivity and electronic properties of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For a single molecule like this compound, the HOMO and LUMO are key to understanding its electronic behavior. The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons, functioning as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate the energies of the HOMO and LUMO and the corresponding energy gap. irjweb.comnih.gov For aromatic compounds like naphthalene derivatives, DFT calculations with functionals such as B3LYP and basis sets like 6-311++G(d,p) have been shown to provide reliable results for molecular orbital analysis. researchgate.netnanoient.org In computational studies of diaminonaphthalene molecules, the HOMO and LUMO densities were found to be delocalized along the carbon-carbon backbone of the naphthalene ring, a feature expected to be present in this compound as well. researchgate.net

The HOMO-LUMO gap is also instrumental in understanding the electronic absorption spectra of a molecule. The transition of an electron from the HOMO to the LUMO corresponds to the lowest energy electronic excitation, which can often be correlated with the absorption of light in the UV-Visible region. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

TermDescriptionSignificance for this compound
HOMO Highest Occupied Molecular OrbitalRepresents the electron-donating capacity of the molecule.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the electron-accepting capacity of the molecule.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMOA key indicator of the molecule's chemical reactivity, stability, and electronic properties.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Theoretical calculations are powerful tools for predicting and interpreting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These computational predictions can aid in the structural elucidation of new compounds and provide insights into their electronic structure.

NMR Spectroscopy:

UV-Vis Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths are related to the intensity of the absorption bands. mdpi.comresearchgate.net

For naphthalene derivatives, TD-DFT calculations, often using the B3LYP functional, have been shown to reproduce experimental UV-Vis spectra with reasonable accuracy. nih.govnih.gov The calculations can also help in assigning the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions, and can elucidate the effects of different solvents on the absorption spectrum. researchgate.net A computational study on 1,1′-binaphthyl-2,2′-diamine, a related compound, utilized TD-B3LYP/6-311++G(d,p) to calculate its UV-Vis absorption spectrum. researchgate.net

Table 2: Computational Methods for Spectroscopic Prediction

Spectroscopic TechniqueComputational MethodInformation Obtained
NMR DFT (GIAO)Predicted ¹H and ¹³C chemical shifts for structural verification.
UV-Vis TD-DFTPredicted absorption wavelengths (λmax) and oscillator strengths, aiding in the interpretation of electronic transitions.

Theoretical Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.gov Organic molecules with extended π-conjugated systems and donor-acceptor functionalities often exhibit significant NLO responses. This compound, with its electron-donating amino group and electron-withdrawing carboxylate group attached to the naphthalene π-system, is a candidate for possessing NLO properties.

Theoretical calculations are crucial for predicting and understanding the NLO behavior of molecules. The key parameters that quantify the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ). nih.gov These properties can be calculated using quantum chemical methods, such as DFT. nih.gov

Computational studies on various naphthalene derivatives have demonstrated that the magnitude of the NLO response is strongly influenced by the nature and position of donor and acceptor groups. researchgate.net For instance, a study on donor-acceptor substituted naphthalenes highlighted the importance of intramolecular charge transfer from the donor to the acceptor through the π-bridge in enhancing the first hyperpolarizability. researchgate.net Theoretical investigations on naphthylimido-substituted hexamolybdates also showed that the naphthylimido ligand acts as an electron donor, contributing significantly to the NLO response. nih.gov

The HOMO-LUMO energy gap is also related to the NLO properties of a molecule. A smaller energy gap generally correlates with a larger hyperpolarizability, as the electrons are more easily polarized. nih.gov Therefore, the computational methods used to determine the frontier molecular orbitals also provide insights into the potential NLO activity of this compound.

Research Applications and Functional Materials Development Non Clinical Focus

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups on the rigid naphthalene (B1677914) framework makes Methyl 1-aminonaphthalene-2-carboxylate an ideal starting material for the construction of intricate molecular architectures, including heterocyclic and polycyclic systems.

While direct synthesis of quinazoline (B50416) derivatives from this compound is not extensively documented in readily available literature, its structural features strongly suggest its potential as a precursor for naphtho[1,2-g]quinazolines or related fused heterocyclic systems. The general synthesis of quinazolines often involves the reaction of an anthranilic acid derivative (or its ester) with a nitrogen source. Given that this compound is an analogue of methyl anthranilate, it can be envisioned to participate in similar cyclization reactions.

For instance, the Niementowski quinazoline synthesis involves the condensation of anthranilic acid with amides. By analogy, this compound could potentially react with formamide (B127407) or other amides under high-temperature conditions to yield the corresponding naphtho[1,2-g]quinazolin-4(3H)-one derivatives. Furthermore, modern synthetic methods, such as metal-catalyzed cross-coupling and cyclization reactions, offer a plethora of possibilities for the conversion of this aminonaphthalene ester into various quinazoline-based structures. nih.govorganic-chemistry.orgmarquette.edu The resulting fused quinazolines would be of significant interest due to their extended aromatic system, which could impart unique photophysical and biological properties.

Tröger's base and its analogues are a fascinating class of chiral bridged bicyclic compounds with a rigid V-shaped structure. These molecules have found applications in molecular recognition, asymmetric catalysis, and materials science. The synthesis of Tröger's base analogues typically involves the condensation of an aromatic amine with a formaldehyde (B43269) source, such as paraformaldehyde or dimethoxymethane, under acidic conditions.

Naphthalene-based Tröger's base analogues have been synthesized using various aminonaphthalene precursors. nih.govnih.gov Given this precedent, this compound represents a viable building block for the construction of novel, functionalized Tröger's base analogues. The presence of the methyl carboxylate group would not only influence the electronic properties and solubility of the resulting bridged system but also provide a handle for further chemical modifications. The reaction would likely proceed through the formation of a dimeric imine intermediate, followed by an intramolecular electrophilic aromatic substitution to form the characteristic methylene (B1212753) bridge. The resulting naphthyl-fused Tröger's base would possess a unique three-dimensional structure with potential for enantioselective applications.

Heterosteroids, in which one or more carbon atoms of the steroid skeleton are replaced by heteroatoms, are of great interest in medicinal chemistry due to their diverse biological activities. A concise and efficient synthetic pathway for the creation of naphthalene-based 14-aza-12-oxasteroids has been developed, starting from 2-naphthylamine (B18577) derivatives. mdpi.comacadiau.capreprints.org This strategy involves a sequence of reactions, including acylation, reduction, and a final one-pot cyclization with an oxo-acid.

Considering this synthetic route, this compound could serve as a potential starting material for the synthesis of novel aza-oxasteroid analogues. Although the existing literature primarily focuses on 2-aminonaphthalene derivatives, the fundamental chemical transformations could be adapted for the 1-amino isomer. The amino group of this compound could be acylated, followed by reduction of the ester and the newly introduced carbonyl group to afford an amino alcohol. This intermediate could then undergo a tandem cyclization with a suitable keto-acid to construct the final heterosteroidal framework. The resulting aza-oxasteroid would feature the naphthalene B-ring and a lactam D-ring, with the ester group of the starting material potentially influencing the final structure and properties.

Design and Development of Chemical Probes and Ligands

The unique photophysical properties and coordination capabilities of the aminonaphthalene scaffold make this compound an attractive platform for the design of chemical probes and ligands for various applications in chemistry and biology.

Photocages, also known as photoremovable protecting groups, are molecules that can be cleaved by light to release a biologically active compound or a chemical messenger. wikipedia.orgnih.gov This technology allows for precise spatial and temporal control over the release of the target molecule. Aminonaphthalene derivatives have emerged as promising photocages due to their favorable photophysical properties, including absorption at longer wavelengths and high quantum yields of release. researchgate.netnih.govnih.govsnnu.edu.cnacs.orgresearchgate.net

Research has demonstrated that 1-amino-2-hydroxymethylnaphthalene can be used to cage carboxylic acids and alcohols. nih.gov Upon irradiation with UV-A or near-visible light, these caged compounds efficiently release the target molecule through a photoheterolysis mechanism in the singlet excited state. nih.gov this compound, with its amino and ester functionalities, is a key precursor for the synthesis of such photocages. The ester group can be readily reduced to the corresponding alcohol, which can then be esterified with a carboxylic acid of interest to form the photocaged compound. The photophysical and photochemical properties of these aminonaphthalene-based photocages can be fine-tuned by modifying the substituents on the naphthalene ring, making them versatile tools for a wide range of applications in chemical biology and materials science.

Table 1: Photophysical Properties of a Representative Aminonaphthalene-Based Photocage

PropertyValueReference
Absorption Maximum (λmax)~350 nm nih.gov
Molar Absorptivity (ε)~5000 M-1cm-1 nih.gov
Fluorescence Emission Maximum (λem)~450 nm nih.gov
Quantum Yield of Release (Φu)up to 0.2 nih.gov

The development of novel ligands is crucial for advancing the field of metal-catalyzed reactions, enabling higher efficiency, selectivity, and broader substrate scope. The structure of this compound, featuring both a soft amino donor and a hard carboxylate donor, makes it an interesting candidate for the synthesis of bidentate ligands for coordination chemistry and catalysis. nih.govnih.govresearchgate.net

While the direct application of this compound as a ligand is not widely reported, its derivatives have the potential to form stable complexes with a variety of transition metals. For example, the amino group can be functionalized to introduce other donor atoms, such as phosphines or additional nitrogen atoms, to create multidentate ligand systems. The carboxylate group can also be used to tune the electronic properties of the ligand or to anchor the metal complex to a solid support. Naphthalene-based ligands have been successfully employed in various catalytic transformations, and the unique steric and electronic properties of ligands derived from this compound could lead to the discovery of new and improved catalytic systems. acs.orgresearchgate.net The rigid naphthalene backbone can provide a well-defined coordination environment around the metal center, which is often beneficial for achieving high levels of stereocontrol in asymmetric catalysis.

Table 2: Potential Coordination Modes of Ligands Derived from this compound

Coordination ModeDescription
Bidentate (N,O)The amino group and the carbonyl oxygen of the ester coordinate to the metal center.
Monodentate (N)Only the amino group coordinates to the metal center, leaving the ester group available for further reactions.
Monodentate (O)Only the carbonyl oxygen of the ester coordinates to the metal center.
BridgingThe ligand bridges two or more metal centers, forming polynuclear complexes or coordination polymers.

Development of Biological Probes for Mechanistic In Vitro Studies

The structural framework of this compound, characterized by the naphthalene core, serves as a versatile scaffold for the development of specialized biological probes. biosynth.com These probes are instrumental in mechanistic in vitro studies, where they are used to investigate and elucidate complex biological processes under controlled laboratory conditions. The inherent photophysical properties of the naphthalene moiety are leveraged to design sensors that can detect specific analytes, monitor environmental changes, or be activated by external stimuli like light.

A significant application of naphthalene-based structures is in the creation of fluorescent chemosensors for the detection of metal ions. For instance, a fluorescent probe synthesized from a naphthalene derivative, designated F6, has demonstrated high selectivity and anti-interference capability for Aluminum ions (Al³⁺) in methanol (B129727) solutions. nih.gov The probe operates on a 2:1 binding ratio with Al³⁺ and exhibits a detection limit of 8.73 × 10⁻⁸ mol/L, showcasing its sensitivity for quantifying trace amounts of the ion in experimental samples. nih.gov Similarly, naphthalimide derivatives, which share the core aromatic system, have been engineered into fluorescent probes for detecting Copper ions (Cu²⁺), operating through a fluorescence quenching mechanism upon coordination with the metal ion. nih.gov

Beyond metal ions, naphthalene-based probes have been synthesized for the chiral recognition of biomolecules. Novel fluorescent probes based on binaphthyl amine (BINAM) have shown exceptional selectivity in identifying the L-configuration of the amino acid lysine. mdpi.com These probes achieve a high enantiomeric fluorescence enhancement ratio, making them valuable tools for studying stereospecific interactions in biological systems. mdpi.com

Another sophisticated application is the development of "photocages" from aminonaphthalene structures. researchgate.netacs.org These molecules act as photolabile protecting groups that can carry and release active molecules, such as carboxylic acids, upon excitation with near-visible light. The photoelimination of the target molecule occurs efficiently from the singlet excited state via a homolytic cleavage, allowing researchers to initiate biological processes with high spatial and temporal control in an in vitro setting. acs.org The fluorescence quantum yields of these photocages are inversely proportional to the efficiency of the release, a key parameter in their design and application. acs.org

Table 1: Examples of Naphthalene-Based Biological Probes for In Vitro Studies

Probe TypeTarget Analyte/FunctionMechanism of ActionKey Performance Metric
Fluorescent Chemsensor Aluminum ions (Al³⁺)Fluorescence enhancementDetection Limit: 8.73 × 10⁻⁸ M nih.gov
Fluorescent Chemsensor Copper ions (Cu²⁺)Fluorescence quenching1:1 binding stoichiometry nih.gov
Chiral Recognition Probe L-LysineEnantioselective fluorescence enhancementEnantiomeric Fluorescence Ratio (ef) up to 15.29 mdpi.com
Photocage Carboxylic AcidsPhotochemical release upon irradiationQuantum Yield of Release (ΦR) = 0.11 acs.org

Contributions to Advanced Materials Science

In the realm of materials science, the chemical architecture of this compound provides a foundational building block for creating advanced functional materials. Its rigid and planar naphthalene core, combined with the reactive amino and carboxylate functional groups, allows for its incorporation into a variety of materials designed for optical and electronic applications.

Precursors for Fluorescent Dyes and Optical Materials

The naphthalene ring system is a well-established fluorophore, and derivatives like this compound are valuable precursors in the synthesis of fluorescent dyes and optical materials. The amino group (—NH₂) acts as a powerful auxochrome, an electron-donating group that modifies the photophysical properties of the naphthalene core. researchgate.net This substitution leads to a significant red shift (a shift to longer wavelengths) in the absorption and emission spectra compared to unsubstituted naphthalene, moving its fluorescence into the visible range, which is desirable for many applications. researchgate.net

The synthesis of novel dyes often involves chemically modifying the amino or carboxylate groups to link the naphthalene fluorophore to other molecules or polymer backbones. For example, the synthesis of a fluorescent probe for Al³⁺ involved reacting a naphthalene derivative with other reagents to create a more complex and selective sensor molecule. nih.gov The solvatochromic behavior of these dyes—their change in color or fluorescence in response to the polarity of their environment—is a key feature. A study on 4-Amino naphthalene-1-sulfonic acid linked to an alginate polymer showed that the material exhibited positive solvatochromism, with its fluorescence emission maximum shifting based on the polarity of the solvent. researchgate.net This property is crucial for developing materials that can act as environmental sensors.

Table 2: Influence of Solvent Polarity on Spectroscopic Properties of a Naphthalene-Based Fluorophore

SolventRelative PolarityExcitation Maximum (λex)Emission Maximum (λem)
Water High325 nm-
Methanol Medium--
Butanol Low429 nm-

Data adapted from a study on a related aminonaphthalene derivative, illustrating the principle of solvatochromism. researchgate.net

Components in Conjugated Systems for Electronic Applications

The extended π-electron system of the naphthalene core in this compound makes it an attractive component for conjugated materials used in electronic applications. Conjugated systems, characterized by alternating single and multiple bonds, are essential for charge transport in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The planar structure of the naphthalene unit facilitates π-π stacking interactions between molecules. vulcanchem.com These intermolecular interactions are critical for creating ordered pathways for electrons and holes to move through a material, which is a prerequisite for efficient charge transport in thin-film devices. The presence of the electron-donating amino group on the aromatic ring significantly influences the electronic properties of the molecule, tuning its energy levels (HOMO/LUMO) and making it suitable for specific roles within an electronic device, such as a hole-transporting layer or as part of an emissive material. researchgate.net By polymerizing or co-polymerizing precursors like this compound, researchers can create larger conjugated systems where the electronic and optical properties can be precisely controlled for advanced electronic applications.

Challenges and Future Research Directions

Advancements in Stereoselective Synthesis

The development of stereoselective methods for the synthesis of chiral derivatives of methyl 1-aminonaphthalene-2-carboxylate is a significant challenge. Currently, direct asymmetric synthesis routes to introduce chirality into this specific scaffold are not well-established. Future advancements will likely depend on the application of modern catalytic asymmetric methodologies.

One promising avenue is the use of chiral ligands in transition-metal-catalyzed reactions. The design and synthesis of novel chiral ligands, such as those based on binaphthyl motifs, could enable enantioselective transformations on the naphthalene (B1677914) core or its substituents. researchgate.net For instance, chiral N,N'-dioxide ligands have shown effectiveness in asymmetric Henry reactions and could potentially be adapted for reactions involving aminonaphthalene derivatives. researchgate.net

Another key area for advancement is enantioselective C-H functionalization . The combination of achiral transition-metal catalysts, such as those from group 9 (Co, Rh, Ir), with chiral carboxylic acids has emerged as a powerful strategy for the asymmetric functionalization of C-H bonds. snnu.edu.cnmdpi.com Applying this methodology to the naphthalene scaffold of this compound could allow for the direct introduction of functional groups at specific positions with high enantioselectivity. This approach would represent a significant step forward from classical resolution methods, offering a more atom-economical and efficient route to chiral derivatives.

Catalytic SystemPotential ApplicationExpected Outcome
Chiral N,N'-dioxide-metal complexesAsymmetric additions to the naphthalene coreEnantiomerically enriched functionalized products
Group 9 metal catalysts with chiral carboxylic acidsEnantioselective C-H functionalizationDirect and stereocontrolled installation of substituents
Chiral sulfoxide (B87167) ligandsAsymmetric C-H functionalizationHigh enantioselectivity in targeted bond formations

Exploration of Novel Reactivity Modes and Catalytic Pathways

The exploration of novel reactivity modes for this compound is crucial for expanding its utility as a synthetic intermediate. Current research on related naphthalene systems highlights several potential pathways for future investigation.

C-H bond functionalization stands out as a primary area for innovation. anr.frresearchgate.net The development of catalytic systems that can selectively activate and functionalize the C-H bonds of the naphthalene ring would provide direct access to a wide range of derivatives without the need for pre-functionalized starting materials. anr.fr For example, palladium-catalyzed regioselective oxygenation or halogenation of 1-carbonylnaphthalenes demonstrates the potential for such transformations. anr.fr Adapting these methods to this compound could enable the introduction of new functional groups at positions that are otherwise difficult to access.

Furthermore, novel catalytic amination strategies could offer more efficient and environmentally friendly routes to this class of compounds. Recent research has demonstrated the direct catalytic amination of naphthalene to naphthylamine using vanadium catalysts under mild conditions. rsc.org Investigating similar direct amination approaches for the synthesis of this compound could bypass traditional multi-step sequences that often involve harsh reagents and generate significant waste.

The catalytic oxidation of naphthalene using systems like iron(III) TAML/H2O2 in aqueous solutions also points towards new reactivity pathways. nih.gov Exploring the oxidative degradation or functionalization of the naphthalene core under controlled catalytic conditions could lead to the discovery of novel transformations and the synthesis of unique molecular architectures.

Development of Integrated Computational and Experimental Methodologies

The integration of computational and experimental approaches is poised to accelerate research and development involving this compound. Density Functional Theory (DFT) calculations have already proven valuable in studying the electronic structure and reactivity of aminonaphthalene derivatives. jeires.comjeires.comresearchgate.net

Future research will benefit from the use of DFT to:

Predict Reactivity and Selectivity: Computational modeling can help to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions and catalysts. jeires.com For instance, analyzing frontier molecular orbitals (HOMO and LUMO) can provide insights into the chemical stability and reactivity of the molecule. mdpi.com

Elucidate Reaction Mechanisms: DFT calculations can be used to map out the energy profiles of potential reaction pathways, helping to understand the mechanism of catalytic cycles and identify rate-determining steps. iucr.org

Design Novel Catalysts: By modeling the interaction between the substrate and potential catalysts, researchers can design more efficient and selective catalytic systems for desired transformations.

The synergy between computational predictions and experimental validation will be crucial. For example, theoretical studies on the photochemistry of aminonaphthalene derivatives can guide the development of new photolabile protecting groups or photoresponsive materials. acs.org Hirshfeld surface analysis and other computational tools can also provide a deeper understanding of intermolecular interactions in the solid state, which is important for crystal engineering and materials science applications. iucr.org

Computational MethodApplicationBenefit
Density Functional Theory (DFT)Predicting reactivity, elucidating mechanismsRational design of experiments, catalyst optimization
Time-Dependent DFT (TD-DFT)Studying excited state propertiesDesign of photoactive molecules and materials
Hirshfeld Surface AnalysisAnalyzing intermolecular interactionsUnderstanding crystal packing and solid-state properties

Future Directions in the Design of Targeted Chemical Tools (non-clinical)

The aminonaphthalene scaffold is a privileged structure in the design of functional molecules. Future research on this compound can focus on its application as a building block for targeted chemical tools for non-clinical applications, such as chemical probes and materials science.

One area of interest is the development of fluorescent probes . The naphthalene core is known for its fluorescent properties, and strategic functionalization of this compound could lead to the creation of novel sensors for detecting specific analytes. For example, azo dyes derived from 1-amino-2-naphthol-4-sulphonic acid have been shown to act as ligands for transition metals, with the resulting complexes exhibiting enhanced fluorescence. orientjchem.org

The compound can also serve as a precursor for the synthesis of novel ligands for catalysis . The amino and carboxylate groups provide convenient handles for coordination to metal centers. Amidoalkyl naphthols, which can be derived from aminonaphthalene precursors, have been used as building blocks for ligands in asymmetric synthesis. mdpi.comencyclopedia.pub

Furthermore, the naphthalene-based structure can be incorporated into larger polymeric systems to create materials with specific properties. For instance, naphthalene-based polymers have been used as catalytic supports for cross-coupling reactions. researchgate.net The unique electronic and structural features of this compound could be harnessed to develop new materials for applications in electronics or photonics.

Opportunities for Sustainable and Green Chemical Synthesis Approaches

Improving the sustainability of the synthesis of this compound and its derivatives is a critical future direction. This involves the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

The use of alternative energy sources , such as microwave irradiation, can also contribute to greener synthesis. Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in the preparation of aminonaphthalene derivatives. researchgate.net

Furthermore, the development of recyclable catalysts is a key aspect of green chemistry. Heterogeneous catalysts, such as those supported on polymers or magnetic nanoparticles, can be easily separated from the reaction mixture and reused, reducing waste and catalyst costs. researchgate.net The application of such catalytic systems to the synthesis and functionalization of this compound would be a significant step towards more sustainable chemical processes.

Green Chemistry ApproachExamplePotential Benefit
Multi-component ReactionsOne-pot synthesis of amidoalkyl naphtholsIncreased atom economy, reduced waste
Alternative Energy SourcesMicrowave-assisted Bucherer reactionFaster reaction times, improved yields
Recyclable CatalystsPolymer-supported sulphanilic acidEase of separation, catalyst reuse
Green SolventsDeep eutectic solventsReduced use of volatile organic compounds

Q & A

Q. What synthetic methodologies are recommended for the preparation of Methyl 1-aminonaphthalene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 1-aminonaphthalene-2-carboxylic acid using methanol under acidic or catalytic conditions. Key optimization parameters include temperature control (60–80°C), solvent selection (e.g., dichloromethane or THF), and use of coupling agents like DCC (dicyclohexylcarbodiimide) to enhance yield. Protecting the amino group with Boc (tert-butyloxycarbonyl) prior to esterification can prevent side reactions. Reaction progress should be monitored via TLC or HPLC, and purification achieved via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic tools are most effective for structural characterization of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the methyl ester (–COOCH3_3) and amino (–NH2_2) groups. IR spectroscopy can validate carbonyl (C=O) and amine stretches.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with software like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for resolving molecular conformation and hydrogen-bonding networks. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., using B3LYP/6-311+G(d,p)) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. Validate computational results against experimental UV-Vis spectra or X-ray bond lengths. The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, is useful for estimating correlation energies in aromatic systems . For reaction pathway analysis, transition state optimization with frequency calculations is recommended .

Q. What experimental designs minimize bias in toxicological studies of this compound, particularly for in vivo models?

  • Methodological Answer : Follow Table C-7 guidelines (evidence 5) for animal studies:
  • Dose Randomization : Use stratified randomization based on body weight.
  • Blinding : Ensure allocation concealment during dosing and outcome assessment.
  • Endpoints : Include systemic effects (hepatic, renal, respiratory) as per Table B-1 (evidence 3). For inhalation exposure, use whole-body chambers with real-time aerosol monitoring. Control for naphthalene metabolism differences between species (e.g., murine vs. human CYP450 isoforms) .

Q. How can researchers resolve contradictions in reported toxicokinetic data for naphthalene derivatives like this compound?

  • Methodological Answer :
  • Meta-Analysis : Use systematic review protocols (evidence 12) to aggregate data from PubMed, TOXCENTER, and grey literature. Apply Akaike’s Information Criterion (AIC) to compare competing pharmacokinetic models (evidence 6).
  • Risk of Bias Assessment : Apply Table C-6/C-7 checklists (evidence 5) to evaluate study quality (e.g., missing outcome data, dose randomization). Discrepancies may arise from variations in exposure duration, metabolic pathways, or analytical methods (e.g., HPLC vs. GC-MS) .

Q. What strategies are effective for detecting environmental degradation products of this compound in water and soil?

  • Methodological Answer :
  • Sample Preparation : Use solid-phase extraction (SPE) for aqueous matrices and Soxhlet extraction for soil.
  • Analytical Tools : LC-MS/MS with electrospray ionization (ESI+) for polar metabolites (e.g., hydroxylated derivatives). GC-MS is suitable for volatile byproducts.
  • Degradation Studies : Simulate photolysis (UV light) and hydrolysis (pH 7–9) under controlled conditions. Monitor transformation products like 1-aminonaphthalene-2-carboxylic acid using high-resolution mass spectrometry (HRMS) .

Data Analysis and Reporting

Q. How should crystallographic data for this compound be processed to account for ring puckering or conformational flexibility?

  • Methodological Answer : Use Cremer-Pople parameters (evidence 13) to quantify puckering amplitudes in the naphthalene ring. Software like WinGX integrates SHELXL refinement with ORTEP-3 visualization to model non-planar distortions. For dynamic disorder, apply twin refinement in SHELXL and validate using Rint_\text{int} and GooF metrics .

Q. What bioinformatics approaches are recommended for identifying gene targets or metabolic pathways influenced by this compound?

  • Methodological Answer :
  • Transcriptomics : Use RNA-seq to profile gene expression changes in exposed cell lines (e.g., HepG2). Pathway enrichment analysis (KEGG, GO) can highlight oxidative stress or xenobiotic metabolism pathways.
  • Molecular Docking : Autodock Vina or Schrödinger Suite can predict interactions with CYP450 enzymes or aryl hydrocarbon receptor (AhR). Validate with in vitro CYP inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.